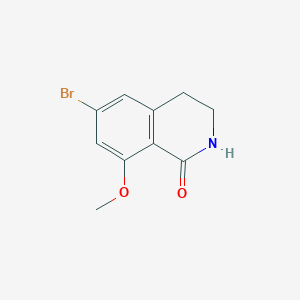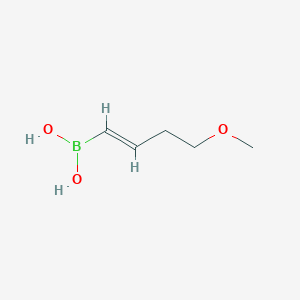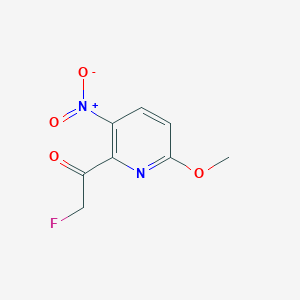![molecular formula C11H16N2O2 B11754344 [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine](/img/structure/B11754344.png)
[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine: is a complex organic compound featuring a pyridine ring substituted with an oxolan-3-yl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxolan-3-ylmethanol under basic conditions to form the oxolan-3-ylpyridine intermediate. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-3-yl group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, piperidine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The oxolan-3-yl group enhances its binding affinity to certain enzymes and receptors, while the pyridine ring facilitates its passage through biological membranes. The methanamine group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-3-yl]methanamine
- [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-4-yl]methanamine
- [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-5-yl]methanamine
Uniqueness
The unique combination of the oxolan-3-yl group and the pyridine ring in [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine provides it with distinct chemical properties, such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and high chemical stability.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C11H16N2O2/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11/h1-3,11H,4-8,12H2/t11-/m1/s1 |
InChI Key |
BBKGPBZDHDBSSO-LLVKDONJSA-N |
Isomeric SMILES |
C1COC[C@@H]1OCC2=CC=CC(=N2)CN |
Canonical SMILES |
C1COCC1OCC2=CC=CC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B11754282.png)



![1-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11754334.png)

![3-Bromobicyclo[3.1.0]hexane](/img/structure/B11754347.png)
![(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B11754350.png)
![(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid](/img/structure/B11754357.png)

